molecular formula C15H13FN6O B292273 (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one

Katalognummer B292273
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: BNJQSEWBYXNBLU-NDENLUEZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one, also known as LMT-28, is a novel compound that has gained significant attention in the field of medicinal chemistry. LMT-28 is a triazatricyclodecane derivative that has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurodegenerative disorders.

Wirkmechanismus

The exact mechanism of action of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is not fully understood. However, studies have suggested that (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one exerts its anti-cancer effects by inhibiting the activity of the proteasome, a cellular protein degradation machinery that plays a crucial role in cancer cell survival. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has also been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in epigenetic regulation of gene expression. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to activate the p53 tumor suppressor pathway, which plays a key role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one can induce cell cycle arrest and apoptosis in cancer cells. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has also been shown to inhibit tumor growth in animal models of cancer. In addition to its anti-cancer effects, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to reduce oxidative stress and neuroinflammation in animal models of neurodegenerative diseases. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is its high potency and selectivity towards cancer cells. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has shown neuroprotective effects, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one of the limitations of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, the pharmacokinetic properties of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one are not fully understood, which makes it challenging to determine the optimal dosage and administration route for clinical use.

Zukünftige Richtungen

For (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one research include further preclinical studies to determine its efficacy and safety in vivo. Moreover, studies are needed to investigate the pharmacokinetic properties of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one and to develop novel formulations to improve its solubility and bioavailability. Furthermore, studies are needed to investigate the potential of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one as a therapeutic agent for other diseases, such as inflammatory disorders and infectious diseases. Finally, studies are needed to investigate the potential of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases.

Synthesemethoden

The synthesis of (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one involves the condensation of 2-fluorobenzaldehyde and 1,2,4,5-tetraaminobenzene in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with hydrazine hydrate to obtain the final product. The yield of the synthesis is approximately 60%, and the purity of the compound is greater than 95%.

Wissenschaftliche Forschungsanwendungen

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been extensively studied for its potential therapeutic applications. In vitro studies have shown that (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Moreover, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition to its anti-cancer properties, (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has also shown neuroprotective effects in preclinical studies. (10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one has been shown to protect neurons from oxidative stress-induced damage and reduce neuroinflammation in animal models of neurodegenerative diseases.

Eigenschaften

Molekularformel

C15H13FN6O

Molekulargewicht

312.3 g/mol

IUPAC-Name

(10Z)-11-amino-10-[(2-fluorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one

InChI

InChI=1S/C15H13FN6O/c16-9-5-1-2-6-11(9)19-20-12-13(17)21-22-14(12)18-10-7-3-4-8(10)15(22)23/h1-2,5-6,19H,3-4,7H2,(H2,17,21)/b20-12-

InChI-Schlüssel

BNJQSEWBYXNBLU-NDENLUEZSA-N

Isomerische SMILES

C1CC2=C(C1)N=C3/C(=N\NC4=CC=CC=C4F)/C(=NN3C2=O)N

SMILES

C1CC2=C(C1)N=C3C(=NNC4=CC=CC=C4F)C(=NN3C2=O)N

Kanonische SMILES

C1CC2=C(C1)N=C3C(=NNC4=CC=CC=C4F)C(=NN3C2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.